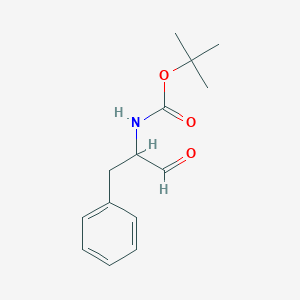

tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216548 | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103127-53-3 | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103127-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (N-Boc-L-phenylalaninal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, also known as N-Boc-L-phenylalaninal. This compound is a valuable chiral building block in organic synthesis, particularly in the development of peptide-based therapeutics and other complex molecular architectures.

Chemical and Physical Properties

This compound is the N-terminally protected form of the amino acid L-phenylalanine, where the carboxylic acid has been reduced to an aldehyde. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[(1S)-1-benzyl-2-oxoethyl]carbamate | |

| Synonyms | N-Boc-L-phenylalaninal, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde | [1][2] |

| CAS Number | 98818-36-1 | [1][3] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (for related compounds) | [4] |

| Melting Point | 94-96 °C (for the related alcohol, N-Boc-L-phenylalaninol) | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone (for the related carboxylic acid) | [5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the readily available N-Boc-L-phenylalanine. Two common synthetic strategies are outlined below.

Synthesis via Reduction of an Activated Carboxylic Acid Derivative

A common route involves the conversion of N-Boc-L-phenylalanine into an activated species, such as a Weinreb amide or an ester, followed by partial reduction to the aldehyde.

Caption: Synthesis of N-Boc-L-phenylalaninal via an activated intermediate.

Experimental Protocol: Synthesis from N-Boc-L-phenylalanine (General Procedure)

-

Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling reagent (e.g., HOBt and EDCI) and N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. The reaction is typically carried out at 0 °C to room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts. The organic layer is dried and concentrated to yield the crude Weinreb amide, which can be purified by column chromatography.

-

Partial Reduction: The purified Weinreb amide is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C). A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.

-

Quenching and Final Work-up: The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by Rochelle's salt solution). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.

Synthesis via Oxidation of N-Boc-L-phenylalaninol

An alternative and widely used method is the oxidation of the corresponding primary alcohol, N-Boc-L-phenylalaninol.

Caption: Synthesis of N-Boc-L-phenylalaninal via oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of N-Boc-L-phenylalaninol

-

Synthesis of N-Boc-L-phenylalaninol: N-Boc-L-phenylalaninol can be synthesized by the reduction of N-Boc-L-phenylalanine using reagents like sodium borohydride in the presence of lithium chloride.

-

Oxidation Step: The purified N-Boc-L-phenylalaninol is dissolved in an anhydrous solvent like dichloromethane. An oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is then employed to convert the primary alcohol to the aldehyde. These reactions are typically run at low temperatures to minimize side reactions.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by silica gel chromatography, to yield pure this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

Table 3: Predicted and Representative Spectral Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~9.5 (s, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.5 (m, 1H, α-CH), 2.8-3.2 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ~200 (C=O, aldehyde), ~155 (C=O, carbamate), 136-126 (Ar-C), ~80 (C(CH₃)₃), ~60 (α-C), ~38 (β-C), ~28 (C(CH₃)₃) |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2820 and ~2720 (C-H stretch of aldehyde), ~1710 (C=O stretch of carbamate), ~1685 (C=O stretch of aldehyde), ~1500 (N-H bend) |

Biological and Logical Pathways

As a protected amino acid derivative, this compound is primarily used as an intermediate in chemical synthesis. There is limited information available on its direct biological activity or involvement in specific signaling pathways. Its main role is to be incorporated into larger molecules that may have biological targets.

Caption: Role of N-Boc-L-phenylalaninal in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key chiral intermediate in organic and medicinal chemistry. Its synthesis from N-Boc-L-phenylalanine is well-established, providing a versatile building block for the construction of complex molecules, particularly in the field of peptide and peptidomimetic drug discovery. The information provided in this guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

References

- 1. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]

- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

Technical Data Summary: tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

This document provides a concise technical overview of the molecular weight of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Molecular Identity

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms.

Calculation of Molecular Weight:

The molecular weight is calculated using the molecular formula (C₁₄H₁₉NO₃) and the standard atomic weights of each element.

The calculation is as follows: (14 × 12.011) + (19 × 1.008) + (1 × 14.007) + (3 × 15.999) = 249.308 g/mol

The commonly accepted molecular weight for this compound is 249.31 g/mol .[1][2][3]

Quantitative Data Summary

For clarity and ease of comparison, the elemental composition and corresponding contributions to the molecular weight are summarized in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 249.31 |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

In-Depth Technical Guide: tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

CAS Number: 98818-36-1

Synonyms: N-Boc-phenylalaninal, (S)-tert-butyl (1-benzyl-2-oxoethyl)carbamate, N-(tert-Butoxycarbonyl)-L-phenylalaninal

This technical guide provides a comprehensive overview of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, the following tables summarize its known properties and those of its immediate precursor, N-Boc-L-phenylalanine, for reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Predicted: White to off-white solid or oil | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from precursors |

Table 2: Spectroscopic Data (Predicted and Reference)

| Spectrum Type | Predicted/Reference Data for this compound and Related Compounds |

| ¹H NMR | Predicted shifts would include signals for the tert-butyl group (~1.4 ppm), the benzyl CH₂ group (~2.9-3.1 ppm), the chiral CH (~4.3 ppm), the aromatic protons (~7.2-7.3 ppm), the NH proton (variable), and the aldehyde proton (~9.6 ppm). |

| ¹³C NMR | Predicted shifts would include signals for the tert-butyl methyls (~28 ppm), the tert-butyl quaternary carbon (~80 ppm), the benzyl CH₂ (~38 ppm), the chiral CH (~55 ppm), the aromatic carbons (~126-137 ppm), the carbamate carbonyl (~155 ppm), and the aldehyde carbonyl (~200 ppm). |

| Infrared (IR) | Expected characteristic peaks include N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the carbamate (~1700 cm⁻¹), and a distinct C=O stretching for the aldehyde (~1725 cm⁻¹). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 250.14. Fragmentation would likely involve the loss of the Boc group or parts of it. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the protection of the amino group of L-phenylalanine, followed by reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde.

Synthesis Workflow

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine

This protocol is adapted from established methods for the Boc protection of amino acids.

-

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane or tert-Butanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane or tert-butanol dropwise to the stirred amino acid solution at room temperature.

-

Stir the reaction mixture overnight.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a nonpolar organic solvent like hexane or ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine, which can be purified by crystallization.

-

Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol

This protocol involves the reduction of the carboxylic acid of N-Boc-L-phenylalanine.

-

Materials:

-

N-Boc-L-phenylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve N-Boc-L-phenylalanine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Slowly add the borane-THF complex to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-L-phenylalaninol, which can be purified by column chromatography.

-

Experimental Protocol: Synthesis of this compound (N-Boc-phenylalaninal)

This protocol describes the oxidation of N-Boc-L-phenylalaninol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[2]

-

Materials:

-

N-Boc-L-phenylalaninol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve N-Boc-L-phenylalaninol in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield this compound, which can be purified by flash column chromatography.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

As a protected amino aldehyde, N-Boc-phenylalaninal is a key building block for the synthesis of peptide aldehydes. Peptide aldehydes are a class of compounds known to be potent inhibitors of various proteases, making them attractive targets for drug development.

Drug Discovery

The phenylalaninal moiety is a structural motif found in various enzyme inhibitors. The Boc-protected form allows for its incorporation into complex molecular scaffolds during the synthesis of potential drug candidates. Its application can be seen as a key step in a typical drug discovery workflow.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to store it under an inert atmosphere to prevent oxidation of the aldehyde functionality.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. Researchers should always consult relevant literature and safety data before handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-phenylalaninal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-phenylalaninal, a critical chiral building block in the development of peptide-based therapeutics and other pharmaceutical agents. This document details the synthetic route from its precursor, N-Boc-phenylalanine, and outlines the analytical methods for its thorough characterization.

Introduction

N-tert-butyloxycarbonyl-L-phenylalaninal (N-Boc-phenylalaninal) is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. The presence of the aldehyde functionality allows for a variety of subsequent chemical transformations, while the Boc protecting group provides a stable yet readily cleavable means of directing reactions at the amino group of the phenylalanine backbone. Its chirality makes it an essential component in the asymmetric synthesis of peptide mimetics, enzyme inhibitors, and other biologically active compounds.

Synthesis of N-Boc-phenylalaninal

The synthesis of N-Boc-phenylalaninal is a multi-step process that begins with the protection of the amino group of L-phenylalanine, followed by the reduction of the carboxylic acid to the corresponding alcohol, and finally, a controlled oxidation to the aldehyde.

Step 1: Protection of L-Phenylalanine

The synthesis commences with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-L-phenylalanine. This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like triethylamine.[1]

Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

The carboxylic acid functionality of N-Boc-L-phenylalanine is then reduced to a primary alcohol to form N-Boc-L-phenylalaninol. A common method for this transformation involves the use of sodium borohydride in the presence of lithium chloride in a solvent such as methanol. This method provides a high yield of the desired alcohol.

Step 3: Oxidation of N-Boc-L-phenylalaninol to N-Boc-phenylalaninal

The final step is the selective oxidation of the primary alcohol, N-Boc-L-phenylalaninol, to the corresponding aldehyde, N-Boc-phenylalaninal. This transformation requires mild and controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Two common and effective methods for this step are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. This method is known for its mild reaction conditions, high yields, and tolerance of sensitive functional groups.[2]

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. This method is also highly effective for the synthesis of aldehydes from primary alcohols.

Experimental Protocols

Protocol for the Synthesis of N-Boc-L-phenylalanine

A detailed and reliable protocol for the synthesis of N-Boc-L-phenylalanine is available in Organic Syntheses.[1] In a typical procedure, L-phenylalanine is treated with di-tert-butyl dicarbonate in a mixture of dioxane and water with triethylamine as a base. The reaction mixture is stirred for several hours, followed by an aqueous workup and extraction with an organic solvent. The product is then isolated and purified by crystallization.[1]

Protocol for the Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol

A mixture of N-Boc-L-phenylalanine and lithium chloride in methanol is cooled in an ice-water bath under an inert atmosphere. Sodium borohydride is added portion-wise, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and acidified. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization.

Protocol for the Dess-Martin Oxidation of N-Boc-L-phenylalaninol to N-Boc-phenylalaninal

To a solution of N-Boc-L-phenylalaninol in dry dichloromethane at room temperature is added Dess-Martin periodinane. The reaction mixture is stirred under an inert atmosphere, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-phenylalaninal, which can be purified by flash column chromatography.

Characterization of N-Boc-phenylalaninal and Intermediates

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following tables summarize the key physical and spectroscopic data for N-Boc-L-phenylalanine, N-Boc-L-phenylalaninol, and N-Boc-phenylalaninal.

Physical and Spectroscopic Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 86-88[1] | -3.6° (c 1, HOAc)[1] |

| N-Boc-L-phenylalaninol | C₁₄H₂₁NO₃ | 251.32 | 92-98 | -27.0 ± 3.0° (c=1 in methanol) |

| N-Boc-phenylalaninal | C₁₄H₁₉NO₃ | 249.31 | Not available | Not available |

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| N-Boc-L-phenylalanine | (CD₃OD): 1.36 (s, 9H), 2.87 (dd, 1H), 3.16 (dd, 1H), 4.36 (dd, 1H), 7.26 (s, 5H)[1] | Not available | Not available | Not available |

| N-Boc-L-phenylalaninol | Not available | Not available | Not available | Not available |

| N-Boc-phenylalaninal | Not available | Not available | Not available | Not available |

Visualizing the Synthetic and Characterization Workflow

The following diagrams illustrate the key workflows in the synthesis and characterization of N-Boc-phenylalaninal.

Caption: Synthetic workflow for N-Boc-phenylalaninal and its characterization.

Caption: Relationship between structure and characterization of N-Boc-phenylalaninal.

Conclusion

The synthesis of N-Boc-phenylalaninal from L-phenylalanine is a well-established process involving protection, reduction, and controlled oxidation. The choice of oxidation method in the final step can be tailored to the specific requirements of the researcher, with both Dess-Martin and Swern oxidations offering reliable routes. Thorough characterization using a combination of spectroscopic and physical methods is essential to ensure the purity and identity of this important chiral building block, paving the way for its successful application in the synthesis of advanced pharmaceutical agents. Further research to fully document the characterization data of N-Boc-phenylalaninal would be a valuable contribution to the scientific community.

References

Spectroscopic and Synthetic Profile of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate. This compound, also known by synonyms such as tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate and N-Boc-phenylalaninal, is a valuable intermediate in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutically relevant molecules. The information presented herein is intended to support research and development activities by providing key analytical data and reproducible experimental procedures.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.64 - 9.35 | m | 1H | CHO |

| 7.52 - 7.13 | m | 5H | Ar-H |

| 4.66 - 4.43 | m | 2H | N-CH-CH₂ |

| 4.05 - 3.70 | m | 2H | CH₂-Ph |

| 1.51 | br d | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 500 MHz. Data obtained from patent WO2017/160632.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (aldehyde) |

| ~155 | C=O (carbamate) |

| ~136 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~80 | C(CH₃)₃ |

| ~60 | N-CH-CHO |

| ~37 | CH₂-Ph |

| ~28 | C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum for the enantiomer, tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate, provides characteristic absorption bands that are applicable to the racemic mixture.[2]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H stretch (carbamate) |

| ~2970, 2870 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (aldehyde) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Table 4: Mass Spectrometry Data

The molecular formula of this compound is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . Electrospray ionization (ESI) is a common method for the mass analysis of this type of molecule, typically observing the protonated molecule [M+H]⁺.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Expected [M+H]⁺ | ~250.14 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the protection of the amine functionality of N-benzylethanolamine with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the primary alcohol to an aldehyde.

Step 1: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (Boc Protection)

Materials:

-

N-Benzylethanolamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

The resulting solution containing tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound (Dess-Martin Oxidation)

Materials:

-

Solution of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in DCM from Step 1

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Silica gel for column chromatography

-

Magnetic stirrer and stir bar

Procedure:

-

To the reaction mixture from Step 1, add Dess-Martin Periodinane (DMP) (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.

-

Stir vigorously until the layers separate.

-

Separate the organic layer, and wash it with the quenching solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a clear, colorless oil.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of the target compound.

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Logical workflow for the spectroscopic characterization.

References

Solubility Profile of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile and a comprehensive experimental protocol for determining its solubility in various organic solvents.

Qualitative Solubility Data

Based on the structure of this compound, which contains both polar (carbamate and aldehyde functionalities) and non-polar (tert-butyl and benzyl groups) regions, a qualitative assessment of its solubility in common organic solvents can be inferred. The following table summarizes the expected solubility profile. It is important to note that this is a predictive assessment and experimental verification is required for precise quantitative data.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule, and their non-polar components can interact with the benzyl and tert-butyl groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds, including those with both polar and non-polar functionalities. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble | Ethers can act as hydrogen bond acceptors and have some polar character, allowing for interaction with the carbamate group. However, their overall lower polarity compared to polar aprotic solvents may result in moderate solubility. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | Alcohols are protic solvents capable of hydrogen bonding. While they can interact with the carbamate and aldehyde groups, the non-polar benzyl and tert-butyl groups may limit high solubility. |

| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the carbamate and aldehyde functional groups is expected to lead to poor solubility in non-polar solvents, which primarily interact through weaker van der Waals forces. |

| Aqueous | Water | Insoluble | The presence of the large, non-polar benzyl and tert-butyl groups, coupled with the lack of significant ionization, suggests that the compound will be insoluble in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol, based on the well-established shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the chosen solvent using the following formula:

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

Stability of N-Boc Protected Amino Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Boc (tert-butyloxycarbonyl) protected amino aldehydes, critical intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmaceutical agents. Understanding the stability profile of these compounds is paramount for ensuring the integrity of synthetic routes and the quality of final products. This document details the primary degradation pathways, recommended storage conditions, and analytical methodologies for assessing the chemical and stereochemical purity of N-Boc protected amino aldehydes.

Core Stability Challenges

N-Boc protected amino aldehydes are inherently susceptible to two primary degradation pathways: racemization at the α-carbon and cleavage of the acid-labile Boc protecting group. The aldehyde functionality activates the α-proton, making it prone to abstraction under both acidic and basic conditions, leading to a loss of stereochemical integrity. The Boc group, while stable to many synthetic conditions, is readily cleaved by strong acids.

Degradation Pathways

The principal routes of degradation for N-Boc protected amino aldehydes are racemization and deprotection. These pathways can be influenced by pH, temperature, and the presence of catalytic impurities.

Caption: Primary degradation pathways for N-Boc protected amino aldehydes.

Quantitative Stability Data

The stability of N-Boc protected amino aldehydes is highly dependent on the specific amino acid side chain, as well as storage and handling conditions. The following tables summarize typical stability data gathered from literature and supplier information.

Table 1: Recommended Storage Conditions and General Stability

| Compound Example | Storage Temperature | Shelf-life (typical) | Key Instabilities |

| N-Boc-L-alaninal | -20°C | >1 year (with proper handling) | Prone to racemization, acid-labile |

| N-Boc-L-valinal | -20°C | >1 year (with proper handling) | Prone to racemization, acid-labile |

| N-Boc-L-phenylalaninal | -20°C | >1 year (with proper handling) | Highly prone to racemization, acid-labile |

Table 2: Illustrative pH-Dependent Racemization Data

| Compound | pH | Temperature (°C) | Racemization Half-life (t1/2) |

| N-Boc-L-alaninal | 4.0 | 25 | Several days to weeks |

| N-Boc-L-alaninal | 7.0 | 25 | Hours to days |

| N-Boc-L-alaninal | 9.0 | 25 | Minutes to hours |

| N-Boc-L-phenylalaninal | 7.0 | 25 | Significantly faster than alaninal |

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the general trend of pH-dependent racemization. Actual rates will vary based on the specific compound, buffer system, and concentration.

Experimental Protocols

Detailed experimental protocols are essential for accurate assessment of the stability of N-Boc protected amino aldehydes.

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of the N-Boc protected amino aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for up to 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for up to 24 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for up to 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C for up to 7 days.

-

Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.[1][2]

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method (see Protocol 3).

Protocol 2: Long-Term Stability Study

This protocol is designed to evaluate the stability of N-Boc protected amino aldehydes under recommended storage conditions.

Methodology:

-

Sample Preparation: Aliquot the purified N-Boc protected amino aldehyde into multiple vials.

-

Storage Conditions: Store the vials under the following conditions:

-

-20°C (recommended long-term storage)

-

4°C (refrigerated)

-

25°C/60% RH (ambient)

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: Analyze the samples for purity (chemical and enantiomeric) using validated HPLC and/or NMR methods.

Protocol 3: Chiral HPLC Method for Racemization Monitoring

This method is crucial for quantifying the enantiomeric purity of the amino aldehyde.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column (e.g., Chiralpak IA or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific aldehyde.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at a wavelength appropriate for the compound (typically 210-220 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a racemic standard of the N-Boc amino aldehyde to determine the retention times of both enantiomers.

-

Prepare samples of the test material at a suitable concentration in the mobile phase.

-

Inject the racemic standard and the test samples.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Protocol 4: ¹H-NMR for Purity Assessment

¹H-NMR spectroscopy is a powerful tool for confirming the structure and assessing the chemical purity of N-Boc protected amino aldehydes.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure:

-

Dissolve a known amount of the sample in the deuterated solvent.

-

Acquire the ¹H-NMR spectrum.

-

Integrate the characteristic peaks of the N-Boc amino aldehyde and any identifiable impurities. The aldehyde proton typically appears as a triplet or doublet of doublets around 9.5-9.7 ppm. The Boc protons appear as a singlet around 1.4 ppm.

-

Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.

-

Synthesis and Purification Workflow

The stability of N-Boc protected amino aldehydes is intrinsically linked to their purity. Residual reagents from the synthesis, such as acids or bases, can catalyze degradation. Therefore, a robust synthesis and purification workflow is critical.

Caption: A typical workflow for the synthesis and purification of N-Boc amino aldehydes.

Conclusion

The stability of N-Boc protected amino aldehydes is a critical consideration for their successful application in research and development. The primary degradation pathways are racemization and Boc deprotection, which are influenced by pH, temperature, and the presence of impurities. Stringent control over synthesis, purification, and storage conditions, coupled with robust analytical monitoring, is essential to maintain the chemical and stereochemical integrity of these valuable synthetic intermediates. This guide provides a framework for understanding and managing the stability of N-Boc protected amino aldehydes, enabling researchers to confidently utilize these compounds in their synthetic endeavors.

References

Biological activity of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate derivatives

An In-depth Technical Guide to the Biological Activity of α-Ketoamide Derivatives as Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of α-ketoamide derivatives, a class of compounds structurally related to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate. The α-ketoamide moiety is a versatile pharmacophore that has been successfully incorporated into various pseudopeptidic enzyme inhibitors.[1] This document focuses on their role as potent inhibitors of the proteasome, a critical target in cancer therapy and other diseases.

The 26S proteasome is a large, multicatalytic protease complex responsible for degrading intracellular proteins, thereby maintaining cellular homeostasis. It possesses three distinct catalytic activities located in its 20S core particle: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1] The α-ketoamide derivatives discussed herein primarily target the chymotrypsin-like (β5) subunit, a validated strategy in the development of anticancer agents.[1][2]

Quantitative Biological Activity

The biological activities of synthesized α-ketoamide derivatives have been quantified through various assays, primarily focusing on their inhibitory concentration (IC50) against the proteasome's catalytic subunits and their cytotoxic effects on cancer cell lines.

Table 1: Proteasome Inhibitory Activity of α-Ketoamide Derivatives

This table summarizes the in vitro inhibitory activity of selected α-ketoamide derivatives against the three catalytic subunits of the 20S proteasome. Potency is expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Modification | β5 (ChT-L) IC50 | β1 (C-L) IC50 | β2 (T-L) IC50 | Selectivity | Reference |

| 13c | C-terminal α-keto 1-naphthylamide | 7 nM | 60 µM | > 100 µM | High for β5 | [1] |

| 24 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |

| 25 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |

| 26 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |

Data presented shows that derivative 13c exhibits high potency and selectivity for the β5 subunit.[1] Modifications at the N-cap position with substituted aromatic rings also resulted in potent activity against the chymotrypsin-like subunit.[2]

Table 2: Anticancer Activity of α-Ketoamide Derivatives

This table presents the cytotoxic activity of representative compounds against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | Biological Effect | Key Finding | Reference |

| 13c | HCT116 (Human Colorectal Carcinoma) | Inhibition of proliferation, Apoptosis induction | Significant cytotoxic activity | [1] |

| Series 18-26 | Panel of six cancer cell lines | Potent anticancer activity | Compounds with substituted aromatic rings at the cap position exhibited potent activity. | [2] |

Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for these α-ketoamide derivatives is the inhibition of the 20S proteasome. The electrophilic α-ketoamide pharmacophore is designed to interact with the catalytic N-terminal threonine (Thr1) residue within the proteasome's active sites.[1] This interaction leads to the disruption of the ubiquitin-proteasome system, causing an accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the evaluation of the α-ketoamide derivatives.

General Synthesis of α-Ketoamide Derivatives

A common synthetic route involves the coupling of a Boc-protected amino acid with an amino acid methyl ester using a coupling reagent like HATU. The Boc protecting group is then removed, followed by coupling with a carboxylic acid to form an intermediate. This intermediate is then hydrolyzed to yield the final α-ketoamide derivative.[2]

References

tert-Butyl N-(1-benzyl-2-oxoethyl)carbamate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral aldehydes are powerful intermediates in organic synthesis, enabling the stereocontrolled construction of complex molecular architectures. Among these, tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, commonly known as N-Boc-L-phenylalaninal, stands out as a highly valuable and versatile chiral building block. Derived from the natural amino acid L-phenylalanine, this compound integrates a reactive aldehyde functionality with a sterically defined chiral center bearing a stable N-Boc protecting group. These features make it an ideal starting material for the asymmetric synthesis of a wide array of chiral molecules, including amino alcohols, diamines, and other key intermediates for the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.

Introduction

In the landscape of medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount, as the chirality of a molecule is often directly linked to its efficacy and safety.[1] Chiral building blocks serve as the foundational elements for constructing these complex, single-enantiomer drugs. This compound (N-Boc-L-phenylalaninal) is a prime example of such a building block.

Its structure is characterized by three key features:

-

An aldehyde group , which is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, olefinations, and reductive aminations.

-

A chiral center alpha to the aldehyde, derived from L-phenylalanine, which directs the stereochemical outcome of subsequent reactions.

-

A tert-butoxycarbonyl (Boc) protecting group , which masks the amine's nucleophilicity and basicity under many reaction conditions but can be readily removed under acidic conditions.[2][3]

This combination makes N-Boc-L-phenylalaninal a preferred precursor for synthesizing fragments commonly found in protease inhibitors, chiral ligands, and other bioactive molecules.[4]

Physicochemical and Structural Information

N-Boc-L-phenylalaninal is a stable, crystalline solid at room temperature, making it convenient to handle and store. Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[(1S)-1-benzyl-2-oxoethyl]carbamate | |

| Common Names | N-Boc-L-phenylalaninal, (S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal | [5] |

| CAS Number | 98818-36-1 | [6][7] |

| Molecular Formula | C₁₄H₁₉NO₃ | [6][8] |

| Molecular Weight | 249.31 g/mol | [6][8] |

| Appearance | White to off-white solid | [9] |

| Topological Polar Surface Area | 55.4 Ų | [6] |

| Rotatable Bond Count | 6 | [6] |

Synthesis of the Chiral Building Block

The most common and efficient route to N-Boc-L-phenylalaninal begins with the readily available and inexpensive amino acid, L-phenylalanine. The general workflow involves N-protection, activation of the carboxylic acid, and a controlled reduction.

Caption: General workflow for synthesizing N-Boc-L-phenylalaninal.

Experimental Protocol: Synthesis via Reduction of N-Boc-L-phenylalanine methyl ester

This protocol describes a two-step process starting from commercially available N-Boc-L-phenylalanine.

Step 1: Esterification of N-Boc-L-phenylalanine

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer, add N-Boc-L-phenylalanine (1.0 eq).

-

Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

-

Reaction: Stir the mixture at room temperature or gentle reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-phenylalanine methyl ester, which is often used in the next step without further purification.

Step 2: Controlled Reduction to N-Boc-L-phenylalaninal

-

Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-L-phenylalanine methyl ester (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.1-1.3 eq, typically 1.0 M solution in hexanes) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction carefully by TLC to ensure full consumption of the starting material without over-reduction to the alcohol.

-

Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The product can be purified by flash column chromatography on silica gel to afford N-Boc-L-phenylalaninal as a white solid.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | N-Boc-L-phenylalanine | H₂SO₄ (cat.) | Methanol | >95% |

| 2 | N-Boc-L-phenylalanine methyl ester | DIBAL-H | DCM / Toluene | 75-90% |

Applications in Asymmetric Synthesis

The aldehyde functionality of N-Boc-L-phenylalaninal is the key to its utility, allowing for a range of stereoselective transformations.

Caption: Major synthetic pathways utilizing N-Boc-L-phenylalaninal.

4.1 Stereoselective Reduction to Chiral Amino Alcohols

The reduction of the aldehyde to a primary alcohol yields N-Boc-L-phenylalaninol, a valuable chiral amino alcohol used in the synthesis of chiral ligands and pharmaceuticals.[10]

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: Dissolve N-Boc-L-phenylalaninal (1.0 eq) in methanol or ethanol in a round-bottomed flask with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the gas evolution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours until TLC analysis indicates completion.

-

Quenching: Cool the mixture back to 0 °C and slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.

-

Work-up: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-L-phenylalaninol, typically as a white solid of high purity.

| Reaction | Reducing Agent | Solvent | Temperature | Typical Yield |

| Aldehyde Reduction | NaBH₄ | Methanol | 0 °C to RT | >95% |

4.2 Carbon-Carbon Bond Formation

Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde creates a new stereocenter. The stereochemical outcome is dictated by the existing chiral center, generally following the Felkin-Anh model for non-chelating conditions or the Cram-chelate model if a chelating metal is present. This provides diastereoselective access to a variety of chiral amino alcohols.

4.3 Olefination Reactions

Reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination convert the aldehyde into a carbon-carbon double bond, yielding chiral N-Boc protected allylic amines. These products are versatile intermediates for further functionalization.

| Reaction Type | Reagent | Product Class | Diastereoselectivity |

| Grignard Addition | R-MgBr | anti-amino alcohols | High (Felkin-Anh control) |

| Wittig Olefination | Ph₃P=CHR | Allylic amines | Z-selective (unstabilized ylides) |

| HWE Olefination | (EtO)₂P(O)CH₂R | Allylic amines | E-selective |

Role in Drug Development

The carbamate moiety is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to form hydrogen bonds with biological targets.[11][12] The derivatives of N-Boc-L-phenylalaninal, particularly the amino alcohols and diamines, are direct precursors to pharmacologically active molecules. For instance, phenylalanine-derived structures are central to many protease inhibitors used in antiviral therapies, such as those for HIV and Hepatitis C.[13] The ability to generate these complex chiral structures efficiently from a common starting material underscores the importance of N-Boc-L-phenylalaninal in the drug discovery pipeline.

Caption: Logical flow from a simple amino acid to complex drug candidates.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its straightforward preparation from L-phenylalanine, combined with the predictable reactivity of its aldehyde group under the stereodirecting influence of its resident chiral center, provides a reliable and efficient platform for the synthesis of enantiomerically pure molecules. For researchers in drug development and medicinal chemistry, N-Boc-L-phenylalaninal offers a robust starting point for the exploration of new chemical entities and the optimization of existing drug scaffolds, solidifying its role as an indispensable tool in the pursuit of novel therapeutics.

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. parchem.com [parchem.com]

- 8. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.ias.ac.in [repository.ias.ac.in]

An In-depth Technical Guide to N-Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use is attributed to its stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of N-Boc protecting group chemistry, including its introduction, removal, reaction mechanisms, and stability profile. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this indispensable tool.

Core Principles of the N-Boc Protecting Group

The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[3] This protection prevents unwanted side reactions during subsequent synthetic steps. A key feature of the Boc group is its orthogonality with other common protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group, allowing for selective deprotection in complex molecules.[1][4]

Introduction of the N-Boc Protecting Group (N-Boc Protection)

The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[2][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2] This is followed by the collapse of the tetrahedral intermediate to yield the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[6] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[2]

Experimental Protocol: General N-Boc Protection of an Amine[4]

This protocol describes a standard and widely applicable method for the Boc protection of a broad range of amines.

Reagents and Materials:

-

Primary or secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or other suitable base (1.2 eq)[4]

-

Tetrahydrofuran (THF) or other suitable solvent[4]

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the amine (1.0 eq) in THF in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and stir.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[4]

-

Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[4]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Table 1: Typical Reaction Conditions for N-Boc Protection

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Amberlyst-15 | CH₂Cl₂ | Room Temp | < 1 min | High | [7] |

| 1,2,3,6-Tetrahydropyridine | - | THF | 0 to Room Temp | Overnight | 89 | |

| Various Amines | - | Water/Acetone | Room Temp | 8-12 min | High | [8] |

| General Amines | TEA | THF | Room Temp | 1-4 | High | |

| General Amines | NaOH | Water/THF | 0 to Room Temp | - | High | [9] |

Removal of the N-Boc Protecting Group (N-Boc Deprotection)

The defining characteristic of the Boc group is its lability under acidic conditions.[4] The most common method for its removal is treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid.[5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[10] The reactive tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutene.[9]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)[4]

This protocol is a widely used method for the efficient removal of the Boc group.

Reagents and Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[4]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[4]

Experimental Protocol: Boc Deprotection using HCl in Dioxane[12]

This method is an alternative to TFA and often results in the precipitation of the amine hydrochloride salt.

Reagents and Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[11] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[11]

Table 2: Common Reagents and Conditions for N-Boc Deprotection

| Reagent/Condition | Solvent | Temperature | Typical Time | Notes | References |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 3 h | Very common, efficient.[4] | [4][5] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol / Ethyl Acetate | Room Temp | 30 min - 4 h | Product may precipitate as HCl salt.[9] | [9][11] |

| Aluminum Chloride (AlCl₃) | - | - | - | For selective cleavage in the presence of other protecting groups. | [9] |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp | Overnight | Milder option for sensitive substrates.[12] | [9][12] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Overnight | Milder option for sensitive substrates.[12] | [12] |

| Thermal (Heating) | Various | 150-230 °C | 45-60 min | Can be selective based on temperature.[13] | [13][14] |

Stability and Orthogonality of the N-Boc Group

The utility of the Boc group is largely defined by its stability profile. It is robust under a variety of conditions where other protecting groups might be cleaved.

Table 3: Stability of the N-Boc Group Under Various Conditions

| Condition Category | Reagent/Condition | Stability Outcome | References |

| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile | [4] |

| Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂) | Labile (milder conditions) | [15] | |

| Basic | Piperidine, Sodium hydroxide (NaOH) | Stable | [4] |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [4] |

| Nucleophiles | RLi, RMgX, Enolates, Amines | Stable | [16] |

| Oxidation | KMnO₄, OsO₄, CrO₃/Py | Stable | [16] |

Conclusion

The N-Boc protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile and the ease of its selective removal. Its robustness toward basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a reliable and versatile option for amine protection.[4] A thorough understanding of the reaction mechanisms, optimal conditions for protection and deprotection, and its orthogonality with other protecting groups are paramount for its successful implementation in the synthesis of complex molecules. This guide provides the foundational knowledge and practical methodologies to effectively leverage N-Boc chemistry in research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the reduction of the readily available starting material, N-Boc-L-phenylalanine, to the corresponding alcohol, N-Boc-L-phenylalaninol. Subsequent mild oxidation of the alcohol yields the target aldehyde. This protocol is designed to be a reliable and reproducible method for obtaining the desired product in high purity.

Introduction

This compound, also known as N-Boc-L-phenylalaninal, is a valuable chiral building block in organic synthesis, particularly in the construction of peptide mimics and protease inhibitors. The aldehyde functionality serves as a versatile handle for various carbon-carbon bond-forming reactions, while the Boc protecting group allows for controlled manipulation of the amino group in subsequent synthetic steps. The protocol outlined below describes a robust two-step synthesis from N-Boc-L-phenylalanine.

Overall Reaction Scheme

Figure 1. Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-phenylalaninol

This protocol details the reduction of the carboxylic acid of N-Boc-L-phenylalanine to the primary alcohol, N-Boc-L-phenylalaninol.

Materials:

-

N-Boc-L-phenylalanine

-

Lithium chloride (LiCl)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

2N Hydrochloric acid (HCl)

-

2 mol/L Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

To a round-bottom flask maintained under an inert nitrogen atmosphere, add N-Boc-L-phenylalanine and lithium chloride to methanol. Stir the mixture until all solids are dissolved.

-

Cool the reaction mixture to below 5 °C using an ice-water bath.

-

Slowly add sodium borohydride to the reaction mixture in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Upon completion, cool the reaction mixture to below 5 °C in an ice-water bath and quench the reaction by the dropwise addition of water.

-

Adjust the pH of the mixture to 2-3 by the dropwise addition of 2N hydrochloric acid.

-

Remove the majority of the methanol under reduced pressure.

-

Adjust the pH of the remaining aqueous residue to 9 with a 2 mol/L NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by recrystallization from an ethyl acetate/n-heptane mixture to obtain N-Boc-L-phenylalaninol as a solid.[1]

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of N-Boc-L-phenylalaninol to the target aldehyde using Dess-Martin periodinane (DMP), a mild oxidizing agent.

Materials:

-

N-Boc-L-phenylalaninol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-Boc-L-phenylalaninol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion of the reaction, quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-